molecular formula C31H23N3O2 B430249 3-BENZYL-2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-BENZYL-2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B430249
M. Wt: 469.5g/mol
InChI Key: CEOSEFSRTWITAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL-2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-BENZYL-2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2,3-dihydro-1H-indole with benzylamine, followed by cyclization and further functionalization to introduce the quinazolinone moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases like cancer and Alzheimer’s due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and indole-based molecules. Compared to these, 3-BENZYL-2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features, which confer distinct biological activities. Some similar compounds include:

Properties

Molecular Formula

C31H23N3O2

Molecular Weight

469.5g/mol

IUPAC Name

3-benzyl-2-[(1-benzyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C31H23N3O2/c35-30-25-16-7-9-17-27(25)32-29(34(30)21-23-13-5-2-6-14-23)19-26-24-15-8-10-18-28(24)33(31(26)36)20-22-11-3-1-4-12-22/h1-19H,20-21H2

InChI Key

CEOSEFSRTWITAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6)C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6)C2=O

Origin of Product

United States

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